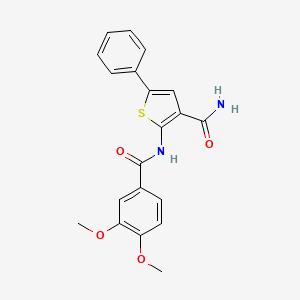

2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis was carried out using TEA as a base and THF as a solvent . The obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using NMR spectral data as well as elemental microanalyses . These methods provide detailed information about the atomic arrangement and bonding in the molecule.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The decrease of intramolecular hydrogen bonds and the change of rigid structure provided a way for the development of insoluble chemicals .科学的研究の応用

Antioxidant Activity

Benzamides, including 2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide, have been found to exhibit antioxidant activity . They have been shown to be effective in total antioxidant, free radical scavenging, and metal chelating activity .

Antibacterial Activity

Benzamides have been shown to have antibacterial properties . They have been tested for their in vitro growth inhibitory activity against different bacteria .

Anticancer Activity

Some benzamides have been synthesized and screened for their cytotoxic activity utilizing the hepatocellular carcinoma (HepG2) cell line . Compounds exhibited good cytotoxic potency with IC 50 values ranging from 1.38 to 3.21 μM compared to podophyllotoxin (podo) as a reference compound .

Inhibition of β-tubulin Polymerization

Certain benzamides have been found to exhibit potent inhibition of β-tubulin polymerization . This could potentially be used in the treatment of diseases related to abnormal cell division.

Apoptotic Potential

Benzamides have been studied for their apoptotic potential in HepG2 cells . They have been shown to decrease the level of MMP and Bcl-2 as well as boost the level of p53 and Bax compared with the control HepG2 cells .

Industrial Applications

Amide compounds, including benzamides, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

作用機序

While the specific mechanism of action for “2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide” is not available, similar compounds have shown various biological activities. For example, some benzamide compounds have shown antioxidant, free radical scavenging, and metal chelating activity . They have also shown in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Safety and Hazards

The safety data sheet for a similar compound, 3,4-Dimethoxybenzaldehyde, indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . These hazards should be considered when handling “2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide”.

将来の方向性

Given the potential applications of “2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide” in various fields of research and industry, future work could focus on further exploring its properties and potential uses. This could include conducting in vivo biochemical tests of effective amides, carrying out researches in different fields of application , and developing new synthesis methods to improve the yield and purity of the compound.

特性

IUPAC Name |

2-[(3,4-dimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-25-15-9-8-13(10-16(15)26-2)19(24)22-20-14(18(21)23)11-17(27-20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,21,23)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTNENONPDKXJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Bromophenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B2355753.png)

![4-[4-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine](/img/structure/B2355758.png)

![2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2355761.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2355764.png)

![2-amino-3-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2355765.png)

![1-(4-chlorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2355771.png)

![3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2355772.png)